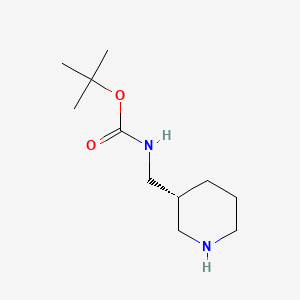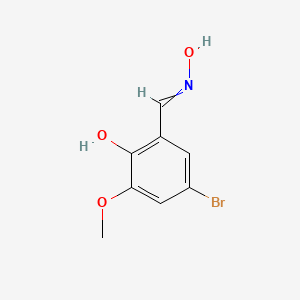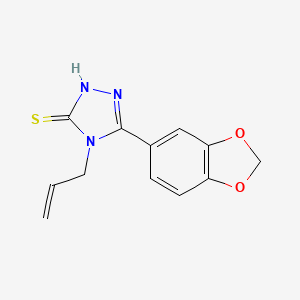
(R)-3-(Boc-aminomethyl)piperidine
Overview
Description
(R)-3-[(tert-Butoxycarbonyl)amino]piperidine, commonly referred to as (R)-3-(Boc-aminomethyl)piperidine, is a compound that has been synthesized from d-ornithine in a two-step process. The synthesis involves the conversion of N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst .
Synthesis Analysis
The synthesis of (R)-3-(Boc-aminomethyl)piperidine is achieved through a convenient method starting from naturally occurring amino acids such as d-ornithine. The key step in the synthesis involves the transformation of N-Boc-protected 3-aminolactams into imido esters, which are then hydrogenated to yield the desired amines. This process is carried out under mild conditions, which is advantageous for maintaining the integrity of the compound . Additionally, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been used to synthesize various enantiomers of 2-substituted piperidines, demonstrating the versatility of the synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of (R)-3-(Boc-aminomethyl)piperidine is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions when necessary for further chemical transformations . The structure has been further elaborated in the synthesis of triazolyl-substituted 3-aminopiperidines, where the piperidine ring is modified to introduce a triazole moiety, showcasing the chemical versatility of the piperidine scaffold .
Chemical Reactions Analysis
The chemical reactivity of (R)-3-(Boc-aminomethyl)piperidine is highlighted by its use in various synthetic applications. For instance, the compound has been used as a starting material for the synthesis of triazolyl-substituted 3-aminopiperidines through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition . Additionally, the compound's structure has been manipulated through reactions such as Grignard addition and asymmetric synthesis of α-aminoboronates, which further demonstrates the compound's utility in complex synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-(Boc-aminomethyl)piperidine are influenced by the presence of the Boc group and the piperidine ring. The Boc group provides steric bulk and protects the amine from unwanted reactions, while the piperidine ring contributes to the compound's basicity and potential for ring-opening reactions. The compound's solubility, stability, and reactivity are essential for its use in synthetic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals .
Scientific Research Applications
Synthesis of Functionalized Piperidines
- Cyclohydrocarbonylation of Amido-ω,ω′-Dienes : This process uses Rh-catalysis to produce functionalized piperidines, including (R)-3-(Boc-aminomethyl)piperidine, which are useful intermediates in synthesizing a variety of piperidine and quinolizidine alkaloids (Ojima, Iula, & Tzamarioudaki, 1998).
Development of Novel Heterocyclic Amino Acids
- Synthesis of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : These compounds are synthesized as novel heterocyclic amino acids, providing a basis for achiral and chiral building blocks (Matulevičiūtė et al., 2021).
Preparation of Enantiomerically Pure Amino Acids
- Synthesis of Nonproteinogenic Amino Acids : Utilizes (R)- and (S)-Boc-BMI as starting materials for creating a range of amino acids, including those with piperidine rings (Seebach et al., 1989).
Methodology for Creating Amines
- Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine : Demonstrates a methodology for creating amines from N-Boc-protected 3-aminolactams (Kadyrov & Tok, 2021).
Building Blocks in Pharmaceutical Research
Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This process is important for synthesizing 3-arylpiperidines, a crucial building block in pharmaceutical research (Millet & Baudoin, 2015).
Catalytic Dynamic Resolution in Synthesis : Used for synthesizing various enantiomers of 2-substituted piperidines, relevant in pharmaceuticals (Beng & Gawley, 2010).
Exploration in Asymmetric Catalysis
- Synthesis of Dihydrochloride Salts : Provides a methodology for synthesizing (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, crucial for asymmetric catalysis and pharmaceutical research (Deniau, Moraux, O'Hagan, & Slawin, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203561 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Boc-aminomethyl)piperidine | |
CAS RN |
879275-33-9 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)



![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)